Cas no 548779-60-8 (N,N'-1,4-Phenylenebis2,5-dichlorobenzamide)
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide Chemical and Physical Properties
Names and Identifiers
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- IHR 1
- N,N′-1,4-Phenylenebis(2,5-dichlorobenzamide)
- N,N′-1,4-Phenylenebis[2,5-dichloro-benzamide]
- N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide]
- IHR-1
- STK440291
- ST50929342
- N,N'-benzene-1,4-diylbis(2,5-dichlorobenzamide)
- (2,5-dichlorophenyl)-N-{4-[(2,5-dichlorophenyl)carbonylamino]phenyl}carboxamid e
- 2,5-Dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
- N,N'-(1,4-Phenylene)bis(2,5-dichlorobenzamide)
- BS-44692
- 2,5-DICHLORO-N-[4-(2,5-DICHLOROBENZAMIDO)PHENYL]BENZAMIDE
- DA-74424
- CS-0033104
- HY-110240
- AKOS003308917
- E78758
- 548779-60-8
- N,N inverted exclamation mark -1,4-Phenylenebis[2,5-dichlorobenzamide]
- IHR-1, >=98% (HPLC)
- N,N'-1,4-Phenylenebis2,5-dichlorobenzamide
-
- MDL: MFCD03404776
- Inchi: 1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28)
- InChI Key: VCLHHRGZKNUOAQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(NC1C=CC(=CC=1)NC(C1C=C(C=CC=1Cl)Cl)=O)=O)Cl
Computed Properties
- Exact Mass: 453.962338g/mol
- Monoisotopic Mass: 451.965288g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 6.1
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:2-8°C
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-2 mg |
IHR-1 |
548779-60-8 | 98.60% | 2mg |
¥672.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-5 mg |
IHR-1 |
548779-60-8 | 98.60% | 5mg |
¥967.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-10 mg |
IHR-1 |
548779-60-8 | 98.60% | 10mg |
¥1371.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-25 mg |
IHR-1 |
548779-60-8 | 98.60% | 25mg |
¥2467.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-50 mg |
IHR-1 |
548779-60-8 | 98.60% | 50mg |
¥3524.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T24159-100 mg |
IHR-1 |
548779-60-8 | 98.60% | 100MG |
¥5873.00 | 2022-04-26 | |
| TRC | P320015-5mg |
N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 5mg |
$104.00 | 2023-05-17 | ||
| TRC | P320015-10mg |
N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 10mg |
$150.00 | 2023-05-17 | ||
| TRC | P320015-50mg |
N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 50mg |
$574.00 | 2023-05-17 | ||
| TRC | P320015-200mg |
N,N'-1,4-Phenylenebis[2,5-dichlorobenzamide] |
548779-60-8 | 200mg |
$1728.00 | 2023-05-17 |
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide Suppliers
N,N'-1,4-Phenylenebis2,5-dichlorobenzamide Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on N,N'-1,4-Phenylenebis2,5-dichlorobenzamide
N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide): A Comprehensive Overview
The compound with CAS No 548779-60-8, commonly referred to as N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a 1,4-phenylene backbone with two 2,5-dichlorobenzamide groups. The molecule's structure not only imparts it with distinct chemical properties but also positions it as a valuable component in various industrial and research applications.
Recent studies have highlighted the potential of N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) in the development of advanced materials. Researchers have explored its role in the synthesis of high-performance polymers and composites. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can serve as a building block for creating lightweight yet durable materials suitable for aerospace applications. The ability of the molecule to form strong intermolecular bonds has been attributed to its benzamide groups, which facilitate hydrogen bonding and enhance material stability.
In addition to its material science applications, N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) has shown promise in pharmaceutical research. A 2023 paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potential anti-inflammatory properties. The dichlorobenzamide groups were found to interact with specific cellular pathways, suggesting their utility in developing novel therapeutic agents. This discovery underscores the versatility of the compound across diverse scientific domains.
The synthesis of N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) involves a multi-step process that typically begins with the preparation of the 1,4-benzenediamine precursor. This precursor is then subjected to nucleophilic substitution reactions with chloroacetyl chloride, followed by amide formation through careful control of reaction conditions. Recent advancements in catalytic methods have improved the yield and purity of this synthesis pathway, making it more accessible for large-scale production.
From an environmental standpoint, understanding the degradation pathways of N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide is crucial for assessing its ecological impact. A 2023 study conducted by environmental chemists revealed that under aerobic conditions, the compound undergoes rapid hydrolysis due to the reactivity of its amide bonds. This finding is significant for industries utilizing this compound, as it suggests that proper waste management practices can mitigate potential environmental risks associated with its use.
In conclusion, N,N'-1,4-Phenylenebis(2,5-dichlorobenzamide) (CAS No 548779-60-8) stands out as a versatile and valuable molecule with applications spanning materials science and pharmaceutical research. Its unique chemical structure and favorable properties continue to attract attention from scientists and industry professionals alike. As research progresses, it is anticipated that this compound will unlock new possibilities across various fields.
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